2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Overview
Description
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, also known as (R)-fluoxetine, is a chiral derivative of fluoxetine, a widely prescribed antidepressant. The compound has been found to exhibit unique pharmacological properties, leading to its potential use in scientific research.
Mechanism Of Action
The mechanism of action of (R)-fluoxetine involves its ability to selectively inhibit the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant effects. Additionally, (R)-fluoxetine has been found to bind to the sigma-1 receptor, which is thought to play a role in the modulation of various neurotransmitter systems.
Biochemical And Physiological Effects
(R)-fluoxetine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroprotection, and anti-inflammatory properties. It has also been found to have anxiolytic effects, as well as the potential to enhance cognitive function.
Advantages And Limitations For Lab Experiments
The use of (R)-fluoxetine in laboratory experiments has several advantages, including its unique pharmacological properties and its potential use in the treatment of various neurological disorders. However, its use may be limited by its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several potential future directions for the use of (R)-fluoxetine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, its use in the modulation of various neurotransmitter systems may lead to the development of new treatments for mood and anxiety disorders. Further research is needed to fully understand the potential applications of (R)-fluoxetine in scientific research.
Synthesis Methods
(R)-fluoxetine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the resolution of the racemic mixture of fluoxetine to obtain the desired enantiomer.
Scientific Research Applications
(R)-fluoxetine has been used in various scientific research studies due to its unique properties. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), as well as an inhibitor of the sigma-1 receptor. These properties make it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-MGUPHCMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114370 | |
Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
CAS RN |
150026-75-8, 142569-70-8 | |
Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150026-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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